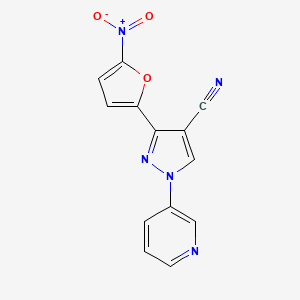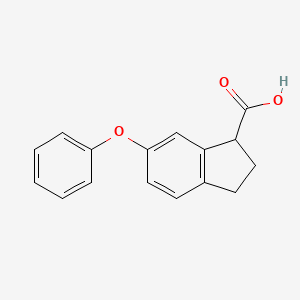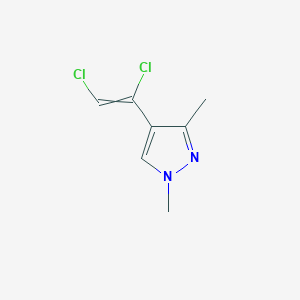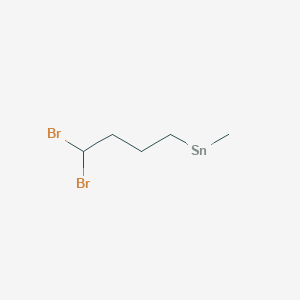
1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a phenylcyclopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene typically involves multiple steps, starting with the preparation of the benzyloxy and phenylcyclopropyl intermediates. One common method involves the reaction of benzyl alcohol with a suitable phenylcyclopropyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylcyclopropyl group can be reduced to a phenylpropyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction of the phenylcyclopropyl group yields phenylpropyl derivatives.
- Substitution reactions yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the phenylcyclopropyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-(2-phenylpropyl)benzene: Similar structure but with a phenylpropyl group instead of a phenylcyclopropyl group.
1-(Benzyloxy)-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylcyclopropyl group.
Uniqueness: 1-(Benzyloxy)-4-(2-phenylcyclopropyl)benzene is unique due to the presence of the cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61078-39-5 |
|---|---|
Molekularformel |
C22H20O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-(2-phenylcyclopropyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C22H20O/c1-3-7-17(8-4-1)16-23-20-13-11-19(12-14-20)22-15-21(22)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI-Schlüssel |
JVQVMRHWBFQLSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
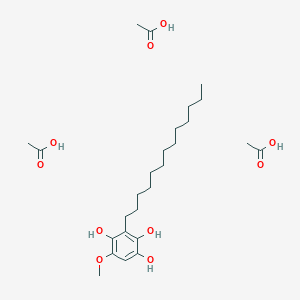
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
acetonitrile](/img/structure/B14584939.png)

